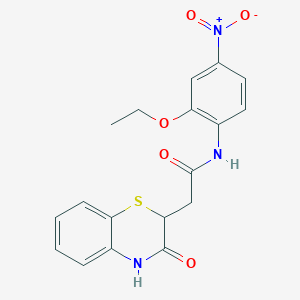

N-(2-ethoxy-4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

N-(2-ethoxy-4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (Molecular Formula: C₁₈H₁₇N₃O₅S; Molecular Weight: 387.41 g/mol) is a synthetic acetamide derivative featuring a benzothiazinone core linked to a substituted phenyl group. The compound is characterized by a 2-ethoxy-4-nitrophenyl substituent on the acetamide nitrogen and a 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl moiety. Its synthesis typically involves coupling reactions between activated benzothiazinone intermediates and substituted phenylacetic acid derivatives, followed by purification via chromatography or crystallization .

Properties

IUPAC Name |

N-(2-ethoxy-4-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c1-2-26-14-9-11(21(24)25)7-8-12(14)19-17(22)10-16-18(23)20-13-5-3-4-6-15(13)27-16/h3-9,16H,2,10H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQHWLIYCXVDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxy-4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure features a benzothiazine core, which is known for its diverse biological activities. The presence of the ethoxy and nitrophenyl groups contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that derivatives of benzothiazine compounds exhibit significant biological activities. The specific compound has been evaluated for its antimicrobial and antifungal properties.

Antimicrobial Activity

A study on related benzothiazine derivatives demonstrated notable antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported in the range of , indicating strong activity against pathogens such as Staphylococcus aureus and E. coli .

Antifungal Activity

In terms of antifungal activity, compounds similar to this compound have shown effectiveness against fungi, with MIC values suggesting potent antifungal properties. For instance, related compounds exhibited MIC values as low as .

Case Studies

Case Study 1: Antimicrobial Testing

A series of benzothiazine derivatives were synthesized and tested for their antimicrobial properties. The study found that specific modifications to the benzothiazine structure significantly enhanced activity against both Gram-positive and Gram-negative bacteria. The compound this compound was included in this screening and showed promising results.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of benzothiazine derivatives revealed that the introduction of electron-withdrawing groups, such as nitro groups, improved antimicrobial efficacy. This suggests that the nitrophenyl substituent in our compound may enhance its biological activity through increased electron affinity and interaction with microbial targets .

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:

- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Metabolic Pathways : The compound may interfere with essential metabolic pathways in microorganisms, thereby inhibiting growth.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N-(2-ethoxy-4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide exhibit promising anticancer properties. A study published in Nature Chemical Biology highlighted the potential of such small molecules in inhibiting leukemia stem cells, suggesting that this compound could be a candidate for further development as an anticancer agent .

Mechanism of Action

The compound's mechanism involves the inhibition of specific signaling pathways critical for cancer cell proliferation and survival. The presence of the benzothiazine moiety is thought to contribute to its bioactivity by interacting with biological targets involved in cancer progression .

Antimicrobial Properties

Broad-Spectrum Activity

this compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it may exhibit broad-spectrum antimicrobial activity, making it a potential candidate for developing new antibiotics .

Research Findings

In vitro studies have shown that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Material Science Applications

Polymer Composites

The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties. Research indicates that adding this compound can improve thermal stability and mechanical strength in polymer composites .

Nanotechnology

The compound's properties have also been explored in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release profiles makes it a valuable component in nanomedicine .

Case Studies

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in the Phenyl Ring

The 2-ethoxy-4-nitrophenyl group distinguishes this compound from structurally related analogs. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

Modifications in the Benzothiazinone Core

The benzothiazinone ring system is conserved across analogs, but substitutions at the 3-oxo position or adjacent carbons alter reactivity:

- Hydrazide Derivatives : 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide (C₁₀H₁₁N₃O₂S) replaces the acetamide with a hydrazide group, enabling metal coordination and expanded hydrogen-bonding interactions .

- Mannich Bases: Derivatives like ethyl [4-({[4-(N-pyridin-aminosulfonyl)phenyl]amino}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetate exhibit enhanced antimicrobial activity due to sulfonamide and pyridine substituents .

Q & A

(Basic) What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with condensation of nitro-substituted phenyl precursors with benzothiazine intermediates. Key steps include:

| Step | Reaction Type | Critical Conditions | Optimization Tips | References |

|---|---|---|---|---|

| 1 | Condensation | 60–80°C, DMF, 12–24h | Use anhydrous solvents to avoid hydrolysis of intermediates | |

| 2 | Cyclization | Reflux in THF or toluene | Monitor progress via TLC; maintain inert atmosphere | |

| 3 | Acetylation | Room temperature, dichloromethane | Use excess acetylating agent to drive reaction completion |

Yield optimization requires precise control of temperature, solvent polarity, and reaction time. For example, highlights that refluxing in THF improves cyclization efficiency compared to lower-boiling solvents. Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) or column chromatography .

(Advanced) How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?

Methodological Answer:

Discrepancies in NMR or mass spectrometry data often arise from tautomerism, solvent effects, or impurities. To resolve these:

- Cross-validate techniques : Combine H NMR, C NMR, and HSQC to assign ambiguous peaks. For example, used 2D NMR to resolve overlapping signals in benzothiazine derivatives.

- Control solvent and temperature : notes that DMSO-d can stabilize keto-enol tautomers, altering shifts; use CDCl for neutral conditions.

- High-resolution MS : Confirm molecular ion peaks to rule out adducts or fragmentation artifacts .

(Advanced) What computational strategies predict biological activity or reactivity, and how are they validated experimentally?

Methodological Answer:

- Quantum chemical calculations : Use DFT (Density Functional Theory) to model electron distribution at reactive sites (e.g., nitro group or benzothiazine ring). emphasizes reaction path searches to predict nucleophilic/electrophilic hotspots.

- Molecular docking : Simulate binding affinity to biological targets (e.g., enzymes linked to inflammation or cancer). For benzothiazines, suggests targeting kinase pathways.

- Validation : Correlate computational predictions with in vitro assays (e.g., enzyme inhibition). For instance, validated benzothiazine antidepressant activity via serotonin reuptake assays .

(Basic) Which analytical techniques are most effective for confirming structural integrity and purity?

Methodological Answer:

| Technique | Application | Limitations | References |

|---|---|---|---|

| HPLC | Purity assessment (>95%) | Requires UV-active moieties; column compatibility with polar solvents | |

| NMR | Structural confirmation (functional groups, tautomerism) | Limited sensitivity for trace impurities; deuterated solvent effects | |

| HRMS | Molecular formula validation | High cost; requires ionization optimization |

For polar impurities, recommends HILIC (Hydrophilic Interaction Chromatography) alongside reversed-phase HPLC.

(Advanced) How to investigate the compound’s mechanism of action given structural similarities to bioactive benzothiazines?

Methodological Answer:

- Target identification : Use cheminformatics tools (e.g., SwissTargetPrediction) to map structural motifs to known targets. links nitro groups to kinase inhibition.

- Pathway analysis : Perform transcriptomics/proteomics on treated cell lines to identify dysregulated pathways. For example, linked benzothiazines to neurotransmitter modulation.

- Comparative studies : Benchmark activity against analogs (e.g., trifluoromethyl-substituted benzothiazines in ) to isolate structural determinants of efficacy .

(Advanced) How to address stability issues during storage or biological assays?

Methodological Answer:

- Storage : Store at –20°C in amber vials to prevent photodegradation of the nitro group ().

- Buffering : Use pH 7.4 PBS for aqueous solutions; avoid strong acids/bases to prevent hydrolysis of the acetamide bond .

- Accelerated stability testing : Conduct stress tests (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

(Basic) What are the key structural features influencing this compound’s reactivity?

Methodological Answer:

- Nitro group (Electrophilic) : Participates in nucleophilic aromatic substitution (e.g., with thiols or amines) .

- Benzothiazine ring (Planar, conjugated) : Stabilizes radical intermediates, enabling redox activity ().

- Ethoxy group : Enhances solubility in organic solvents; moderates electron-withdrawing effects of the nitro group .

(Advanced) How to design experiments resolving contradictory biological activity data across studies?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase assays) and controls to minimize variability ( vs. 10).

- Dose-response curves : Establish EC/IC values across multiple replicates.

- Meta-analysis : Pool data from studies using tools like RevMan to identify confounding factors (e.g., solvent used in affected membrane permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.